
GSK 525768A
Descripción general
Descripción
GSK 525768A es el enantiómero inactivo de GSK525762A. Es un compuesto que no tiene actividad hacia las proteínas de dominio bromodominio y dominio extra-terminal. Este compuesto se utiliza principalmente en la investigación científica para comprender el papel de su contraparte activa, GSK525762A, en varios procesos biológicos .
Métodos De Preparación
La preparación de GSK 525768A implica varias rutas sintéticas y condiciones de reacción. El compuesto se sintetiza como el enantiómero ® de GSK525762A.
Métodos de Producción Industrial:
- El compuesto se produce en forma sólida, con un color amarillo claro a amarillo.
- Se almacena a -20°C por hasta tres años en forma de polvo y a -80°C por hasta dos años en forma de solvente .
Análisis De Reacciones Químicas
GSK 525768A experimenta varias reacciones químicas, que incluyen:
Formación de Enlaces de Hidrógeno: Forma enlaces de hidrógeno con residuos de asparagina conservados, imitando el modo de unión de la lisina acetilada.
Solubilidad: Es altamente soluble en dimetilsulfóxido (DMSO), con una solubilidad de ≥ 100 mg/mL.
Reactivos y Condiciones Comunes:
Solventes: El DMSO se utiliza comúnmente para disolver el compuesto.
Condiciones de Reacción: El compuesto es estable en condiciones de laboratorio estándar y no experimenta degradación significativa.
Productos Principales:
Aplicaciones Científicas De Investigación
Scientific Research Applications
GSK 525768A serves as a critical tool in various research domains:
Epigenetic Research
This compound is instrumental in studying bromodomain and extra-terminal domain proteins, which play a significant role in transcriptional regulation. By understanding the interactions of these proteins with acetylated lysine residues, researchers can elucidate mechanisms underlying gene expression and epigenetic modifications.
Inflammation Studies
The compound aids in examining the anti-inflammatory effects of its active counterpart, GSK 525762A. It allows researchers to investigate how bromodomain inhibition can suppress inflammatory pathways, potentially leading to new therapeutic strategies for inflammatory diseases.
Cancer Research
This compound is utilized to explore the impact of bromodomain inhibition on tumor cell proliferation. By assessing its effects on cancer cell lines, researchers can gain insights into the role of bromodomain proteins in oncogenesis and develop targeted therapies.
Case Study 1: Epigenetic Regulation
In a study examining the role of bromodomain proteins in gene expression, this compound was used to confirm that inhibition of its active counterpart led to significant changes in transcriptional activity in liver cells. The results indicated that targeting these proteins could offer new avenues for treating diseases linked to epigenetic dysregulation.
Case Study 2: Anti-inflammatory Mechanisms
Research investigating the anti-inflammatory properties of GSK 525762A utilized this compound as a control compound. The findings demonstrated that while GSK 525762A effectively reduced markers of inflammation in vitro, this compound had no such effect, highlighting its utility as a negative control in studies focused on inflammatory pathways.
Mecanismo De Acción
GSK 525768A ejerce sus efectos al interactuar directamente con el módulo de proteína a través de la formación de enlaces de hidrógeno con residuos de asparagina conservados. Esta unión imita el modo de la lisina acetilada, lo que hace que el inhibidor se una más profundamente dentro del sitio de unión de la lisina acetilada sin desplazar las moléculas de agua conservadas .
Comparación Con Compuestos Similares
GSK 525768A se compara con otros compuestos similares, particularmente su contraparte activa, GSK525762A. Las diferencias clave incluyen:
Aplicaciones: This compound se utiliza principalmente como control en estudios de investigación para comprender los efectos de GSK525762A.
Compuestos Similares:
Actividad Biológica
GSK 525768A is a compound developed by GlaxoSmithKline (GSK) that is recognized as the inactive enantiomer of GSK 525762A, which is a potent inhibitor of bromodomain and extraterminal (BET) proteins. This article aims to provide a detailed overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Overview of this compound
- Chemical Identity : this compound is characterized as an inactive enantiomer, meaning it does not exhibit the biological activity associated with its active counterpart, GSK 525762A.
- Target Proteins : Unlike GSK 525762A, which targets BET proteins to modulate gene expression linked to various diseases, this compound does not demonstrate any significant interaction with these targets .
In Vitro Studies
Research indicates that this compound lacks the ability to inhibit BET proteins effectively. The compound has been evaluated in various assays to confirm its inactivity:
- Binding Affinity : Studies show that this compound does not bind to the bromodomains of BET proteins, confirming its classification as an inactive enantiomer .
- Functional Assays : In cellular assays designed to measure the biological effects mediated by BET inhibition (such as modulation of inflammatory cytokines), this compound exhibited no significant effects compared to controls .
Comparative Analysis with Active Counterpart
To better understand the implications of using this compound in research, a comparative analysis with its active enantiomer, GSK 525762A, is essential.
Property | GSK 525762A | This compound |
---|---|---|
Activity | Potent BET inhibitor | Inactive |
Binding Affinity | High affinity for BET proteins | No significant binding |
Therapeutic Use | Potential in cancer therapy | Research use only |
Safety Profile | Established through clinical trials | Expected low toxicity |
Case Study: Mechanistic Insights
In a study examining the role of BET inhibitors in cancer therapy, researchers utilized both GSK 525762A and its inactive counterpart to elucidate the mechanisms through which BET inhibition affects gene expression. The findings underscored that while GSK 525762A effectively reduced tumor growth in preclinical models, this compound did not influence any biological pathways due to its inactivity .
Research Findings on BET Inhibition
- Gene Regulation : Active compounds like GSK 525762A have been shown to downregulate oncogenes via BET inhibition. In contrast, this compound's lack of activity highlights the importance of stereochemistry in drug design.
- Therapeutic Potential : The contrasting activities of these compounds emphasize the necessity for precise targeting in therapeutic contexts. The inactive enantiomer serves as a useful control in experimental setups assessing the efficacy of BET inhibitors .
Propiedades
IUPAC Name |
2-[(4R)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2/c1-4-24-20(29)12-18-22-27-26-13(2)28(22)19-10-9-16(30-3)11-17(19)21(25-18)14-5-7-15(23)8-6-14/h5-11,18H,4,12H2,1-3H3,(H,24,29)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAQFGUYHFJNHI-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1C2=NN=C(N2C3=C(C=C(C=C3)OC)C(=N1)C4=CC=C(C=C4)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)C[C@@H]1C2=NN=C(N2C3=C(C=C(C=C3)OC)C(=N1)C4=CC=C(C=C4)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680634 | |
Record name | 2-[(4R)-6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260530-25-3 | |
Record name | 2-[(4R)-6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.